![molecular formula C18H14FN5O2S B2615208 2-[[6-(4-氟苯基)-[1,2,4]三唑并[4,3-b]哒嗪-3-基]硫代基]-N-(呋喃-2-基甲基)乙酰胺 CAS No. 895460-35-2](/img/structure/B2615208.png)
2-[[6-(4-氟苯基)-[1,2,4]三唑并[4,3-b]哒嗪-3-基]硫代基]-N-(呋喃-2-基甲基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide” is a complex organic molecule. It contains several functional groups including a triazolo[4,3-b]pyridazine ring, a sulfanyl group, and an acetamide group . The molecule is part of a class of compounds that have been studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The triazolo[4,3-b]pyridazine ring is a key structural feature. The fluorophenyl group, sulfanyl group, and acetamide group are attached to this central ring .科学研究应用
Bioisosterism-Guided Approach for PCAF Inhibition
Background: Targeting the histone acetyltransferase PCAF (p300/CBP-associated factor) with small inhibitor molecules has emerged as a potential therapeutic strategy for cancer treatment. Recently, a compound called L-45 was identified as a potent triazolophthalazine inhibitor of the PCAF bromodomain.
Research Findings: Researchers modified the triazolophthalazine ring system of L-45 to create a bioisosteric triazoloquinazoline compound. This modification maintained other essential structural fragments necessary for effective binding with the PCAF binding site. A set of sixteen triazoloquinazoline derivatives was designed, synthesized, and investigated for their anticancer activity against four human cancer cell lines.
Key Results:Mechanism of Action: Molecular docking and pharmacokinetic studies suggested that the binding of these newly designed triazoloquinazolines to the active site of PCAF could be the mechanism of action .
Thermostable Energetic Materials
Background: The fused-triazole backbone, specifically the 1H-triazolo triazole with two C-amino groups as substituents, has shown promise as a building block for constructing very thermally stable energetic materials.
Research Findings: Researchers explored the use of this fused-triazole structure to create novel energetic materials with exceptional thermal stability.
Implications: These thermostable materials could find applications in fields such as propellants, explosives, and pyrotechnics .
Medicinal Chemistry Building Blocks
Background: Approaches toward medicinal chemistry often rely on the availability of specific building blocks. The [1,2,4]triazolo[4,3-a]pyrazine platform is one such scaffold.
Research Findings: Methods were developed to synthesize target derivatives based on this platform. These approaches allow quick and multigram access to the desired compounds using commercially available, nonexpensive reagents.
Applications: These building blocks can be used in the design and synthesis of various bioactive molecules, including potential drug candidates .
安全和危害
属性
IUPAC Name |
2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5O2S/c19-13-5-3-12(4-6-13)15-7-8-16-21-22-18(24(16)23-15)27-11-17(25)20-10-14-2-1-9-26-14/h1-9H,10-11H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNYSQBQOWYFAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。